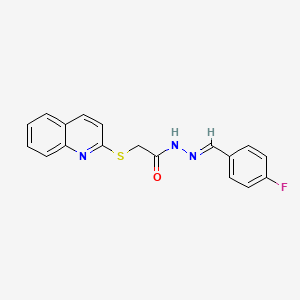

![molecular formula C18H26N2O4S B5554528 N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide](/img/structure/B5554528.png)

N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide and related compounds often involves multistep reactions including reductions, cyclizations, and substitutions. For example, substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides were synthesized via sodium borohydride reduction in absolute ethanol, showcasing the complexity of synthesizing such molecules (Gangapuram & Redda, 2009).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide, such as the N-[(N-Unsubstituted Pyrrole-3-carbonyl)oxy]benzamide and its precursor Spiro[isoxazole-4,3′-pyrrole], reveals complex spatial arrangements. X-ray crystal-structure analysis and computational studies, including ab initio and DFT calculations, provide insights into conformational characteristics and rotational barriers, essential for understanding the molecule's biological properties (Grassi, Cordaro, Bruno, & Nicolò, 2002).

Chemical Reactions and Properties

Chemical reactions involving N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide derivatives often involve sulfonylation, cyclization, and oxidative conditions. For instance, copper-catalyzed oxidative ipso-cyclization of N-(p-methoxyaryl)propiolamides with disulfides has been developed to synthesize 3-(arylthio)-1-azaspiro[4.5]deca-3,6,9-triene-2,8-diones, illustrating the potential for creating diverse structures through metal-catalyzed reactions (Qian et al., 2015).

科学的研究の応用

Antiviral Applications

A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were synthesized and evaluated for their antiviral activity. Compounds within this group exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating the potential of spirothiazolidinone scaffolds for developing new classes of antiviral molecules (Apaydın et al., 2020).

Anticancer Applications

New phenylaminosulfanyl-1,4‐naphthoquinone derivatives showed potent cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF‐7. Compounds induced apoptosis and arrested the cell cycle at the G1 phase, demonstrating the effectiveness of these derivatives as anticancer agents (Ravichandiran et al., 2019).

Neuroleptic Applications

Substituted benzamide drugs like sulpiride, which blocks cerebral dopamine receptors, are clinically effective as antipsychotic agents. These compounds have been used to distinguish different classes of dopamine receptors, indicating their significance in the development of neuroleptic medications (Theodorou et al., 1980).

特性

IUPAC Name |

N-(1-oxaspiro[4.4]nonan-3-yl)-4-(propylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S/c1-2-11-19-25(22,23)16-7-5-14(6-8-16)17(21)20-15-12-18(24-13-15)9-3-4-10-18/h5-8,15,19H,2-4,9-13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTVRTGOWCXFET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CC3(CCCC3)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-methoxypropyl)-9-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554474.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554484.png)

![ethyl 2-(2-furoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5554491.png)

![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554496.png)

![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B5554498.png)

![4-(3-chlorobenzyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5554520.png)

![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5554531.png)

![N-[2-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5554542.png)

![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide](/img/structure/B5554550.png)

![methyl 4-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate](/img/structure/B5554556.png)